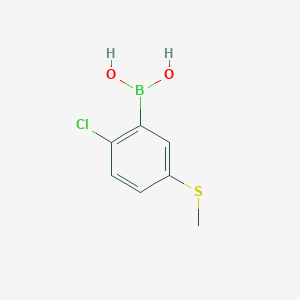

2-Chloro-5-(methylsulfanyl)phenylboronic acid

CAS No.: 2377611-34-0

Cat. No.: VC4524917

Molecular Formula: C7H8BClO2S

Molecular Weight: 202.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377611-34-0 |

|---|---|

| Molecular Formula | C7H8BClO2S |

| Molecular Weight | 202.46 |

| IUPAC Name | (2-chloro-5-methylsulfanylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 |

| Standard InChI Key | FLCXJBYLBQITON-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)SC)Cl)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-5-(methylsulfanyl)phenylboronic acid possesses the molecular formula C₇H₈BClO₂S and a molecular weight of 202.47 g/mol . Its IUPAC name, (2-chloro-5-(methylthio)phenyl)boronic acid, reflects the substitution pattern: a chlorine atom at the ortho position and a methylsulfanyl group at the para position relative to the boronic acid moiety (-B(OH)₂). The compound’s structure is validated by its InChI code (1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3) and InChI key (FLCXJBYLBQITON-UHFFFAOYSA-N), which confirm stereochemical and connectivity details .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈BClO₂S | |

| Molecular Weight | 202.47 g/mol | |

| Purity | 96% | |

| Storage Conditions | Refrigerated (2–8°C) | |

| MDL Number | MFCD27981298 |

The boronic acid group enables participation in Suzuki-Miyaura couplings, while the methylsulfanyl (-SMe) and chloro (-Cl) substituents modulate electronic effects and steric bulk, influencing reactivity and binding interactions .

Synthesis and Manufacturing

Synthetic Routes

While explicit literature on the synthesis of 2-Chloro-5-(methylsulfanyl)phenylboronic acid is limited, its preparation likely follows established methodologies for arylboronic acids:

-

Halogenation and Sulfur Incorporation: A precursor such as 2-chloro-5-bromophenylboronic acid undergoes nucleophilic aromatic substitution with methylthiolate (-SMe) to introduce the methylsulfanyl group.

-

Borylation Strategies: Directed ortho-metalation (DoM) of a pre-functionalized aryl chloride followed by treatment with a boronating agent (e.g., B(OMe)₃) could yield the target compound .

Purification and Quality Control

Suppliers report a purity of 96%, with residual impurities likely including boronic acid anhydrides or unreacted intermediates . Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from aprotic solvents (e.g., tetrahydrofuran/hexane) are standard purification methods for such compounds .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. For example:

The methylsulfanyl group’s electron-donating nature enhances the boronic acid’s reactivity toward electron-deficient aryl halides, enabling access to sulfur-containing biaryls for materials science or drug candidates .

Pharmaceutical Intermediates

Future Directions and Research Gaps

-

Mechanistic Studies: Detailed kinetic analyses of its cross-coupling efficiency compared to other boronic acids.

-

Biological Screening: Evaluation of its potential as a chemokine receptor modulator or antimicrobial agent.

-

Derivatization: Exploration of esterified forms (e.g., pinacol esters) to enhance stability and bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume